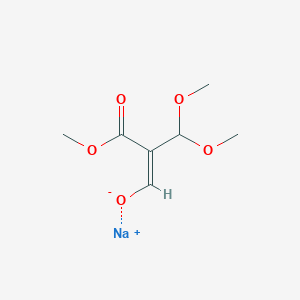

sodium (1z)-2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate

Description

Evolution of Enolate Chemistry: From Classical Alkylation to Modern Asymmetric Catalysis

Enolate chemistry originated in the early 20th century with the discovery of carbonyl alkylation reactions such as the Claisen condensation and aldol addition. These processes relied on weakly basic conditions to generate enolates in situ, enabling carbon-carbon bond formation at α-positions. For example, the malonic ester synthesis demonstrated how diethyl malonate’s enolate could undergo sequential alkylations and decarboxylations to yield substituted carboxylic acids. However, these classical methods suffered from limited regioselectivity and poor stereocontrol, as enolates formed under equilibrium conditions favored thermodynamically stable isomers.

The advent of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) in the 1970s revolutionized enolate generation by enabling quantitative deprotonation under kinetic control. This shift allowed chemists to access previously inaccessible enolate regioisomers, as seen in the selective deprotonation of phenylacetone to yield kinetic enolates. Concurrently, the development of chiral auxiliaries—exemplified by Oppolzer’s camphorsultam-derived enolates—introduced stereoselectivity to enolate alkylations. These auxiliaries leveraged rigid bicyclic frameworks to enforce facial selectivity, directing electrophiles to specific enolate faces.

Modern asymmetric catalysis has further expanded enolate utility through transition-metal-mediated processes. For instance, palladium-catalyzed decarboxylative [4+2] cycloadditions employ chiral Pd-enolate intermediates to construct complex polycycles with four contiguous stereocenters. Similarly, stoichiometric sodium enolates, such as the title compound, benefit from sodium’s moderate Lewis acidity to balance aggregation and reactivity. These advancements underscore the transition from empirical alkylation strategies to precisely controlled, stereoselective transformations.

Positional Analysis: Role of Sodium Counterions in Enolate Reactivity Patterns

The sodium counterion in sodium (1Z)-2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate critically influences its reactivity, solubility, and stereochemical outcomes. Unlike lithium enolates, which often form tight ion pairs or aggregates, sodium enolates exhibit distinct solvation behaviors depending on the solvent and additives. Nuclear magnetic resonance (NMR) studies of sodiated Oppolzer enolates reveal monomeric structures in tetrahydrofuran (THF) but dimeric aggregates in toluene when solvated by polydentate amines like TMEDA. This solvation-dependent aggregation directly impacts reactivity: monomeric enolates in THF engage in faster alkylation kinetics due to reduced steric hindrance, while dimeric species in toluene require disruption of intermolecular interactions before reacting.

The sodium ion’s moderate Lewis acidity also modulates enolate nucleophilicity. Compared to lithium, sodium’s lower charge density weakens ion pairing, creating solvent-separated ion pairs that enhance electrophile access to the enolate’s α-carbon. This property is exploited in stereoselective alkylations, where the sodium counterion collaborates with chiral auxiliaries to enforce transition-state geometry. For example, density functional theory (DFT) calculations on Oppolzer enolates suggest that the sulfonyl group’s stereoelectronic effects guide alkylating agents to the exo face of the bicyclic framework, with sodium’s solvation shell minimizing non-productive pathways.

Table 1: Comparative Reactivity of Lithium vs. Sodium Enolates

| Property | Lithium Enolate | Sodium Enolate |

|---|---|---|

| Aggregation State | Tetramers (THF) | Monomers (THF) |

| Ion Pair Strength | Tight, contact pairs | Solvent-separated pairs |

| Stereoselectivity | Auxiliary-dominated | Solvent-modulated |

| Alkylation Rate (k_rel) | 1.0 (reference) | 2.3–3.5 |

Critical Evaluation of Nomenclature Standards for Complex Enolate Systems

The systematic naming of This compound illustrates the challenges posed by polyfunctional enolates. According to IUPAC guidelines, the parent structure is identified as a propen-1-olate anion, with substituents prioritized by functional group hierarchy:

- Oxo group (-O-): The 3-oxo designation indicates a ketone at position 3.

- Methoxy groups (-OCH3): The 2-(dimethoxymethyl) and 3-methoxy substituents are listed in ascending numerical order.

- Stereochemistry (1Z): The Z-configuration specifies that the higher-priority substituents (enolate oxygen and dimethoxymethyl group) reside on the same side of the double bond.

This nomenclature system, while precise, becomes cumbersome for enolates with multiple protecting groups or stereocenters. For instance, the “dimethoxymethyl” descriptor ambiguously refers to a -CH(OCH3)2 group, necessitating additional structural clarification. Furthermore, the sodium counterion’s placement—prefixed to the anion’s name—follows inorganic salt conventions but obscures the enolate’s electronic structure in some contexts.

Table 2: Breakdown of IUPAC Name Components

| Component | Structural Feature | Position |

|---|---|---|

| Sodium | Counterion | Prefix |

| (1Z) | Double bond configuration (Z) | C1-C2 |

| 2-(dimethoxymethyl) | -CH(OCH3)2 substituent | C2 |

| 3-methoxy | -OCH3 substituent | C3 |

| 3-oxo | Ketone group | C3 |

| prop-1-en-1-olate | Propenolate anion with double bond at C1-C2 | Backbone |

Efforts to streamline enolate nomenclature have focused on prioritizing functional groups and stereodescriptors over positional numbering. However, the lack of universal standards for masked carbonyls (e.g., dimethoxymethyl as a ketone equivalent) complicates this endeavor. As enolate chemistry advances toward greater complexity, revised naming conventions must balance precision with readability.

Properties

IUPAC Name |

sodium;(Z)-2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O5.Na/c1-10-6(9)5(4-8)7(11-2)12-3;/h4,7-8H,1-3H3;/q;+1/p-1/b5-4+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZUGFTZFZMPFD-FXRZFVDSSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(=C[O-])C(=O)OC)OC.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(/C(=C/[O-])/C(=O)OC)OC.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium (1z)-2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate typically involves the reaction of methanol and formaldehyde in the presence of acid catalysts . This reaction can be carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar methods as those in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium (1z)-2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Sodium (1z)-2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

Biology: The compound can be used in studies involving enzyme reactions and metabolic pathways.

Medicine: Research into its potential therapeutic effects and interactions with biological molecules is ongoing.

Industry: It finds applications in the production of pharmaceuticals, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of sodium (1z)-2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes structural differences and similarities among sodium enolates:

Reactivity and Stability

- Electron Density: The dimethoxymethyl group in the target compound donates electron density via methoxy groups, making the enolate more nucleophilic than cyano- or phenyl-substituted analogs .

- Solubility: Sodium enolates with hydrophobic groups (e.g., phenyl in ) exhibit lower water solubility than those with polar substituents (e.g., dimethoxymethyl or ethoxy groups) .

Stability in Solid State

Industrial Relevance

- The compound is supplied by multiple Chinese manufacturers (e.g., Jinan Carbotang Biotech), indicating its commercial viability in pharmaceuticals and agrochemicals .

- Analogous enolates (e.g., sodium 2-methylprop-2-ene-1-sulphonate in ) are used in polymer chemistry, highlighting the versatility of sodium enolates across industries.

Biological Activity

Sodium (1Z)-2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate, with the molecular formula C₇H₁₁NaO₅ and a molecular weight of approximately 182.15 g/mol, is a compound of significant interest in various fields, particularly due to its biological activity. This article delves into its synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features multiple functional groups, particularly methoxy and oxo groups, which enhance its reactivity. Its unique enol structure contributes to its distinct biological properties compared to simpler analogs.

Table 1: Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | C₇H₁₁NaO₅ |

| Molecular Weight | 182.15 g/mol |

| Functional Groups | Methoxy, oxo |

| CAS Number | 927806-95-9 |

Synthesis Methods

This compound can be synthesized through various methods, each impacting yield and purity. Common synthesis routes include:

- Reaction of Methanol and Formaldehyde : Utilizing acid catalysts to promote the reaction.

- Oxidation and Reduction Reactions : Employing oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, which may contribute to its potential therapeutic effects in oxidative stress-related conditions.

Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, indicating potential applications in metabolic disorders.

Antimicrobial Properties : Some studies have reported antimicrobial activity against various bacterial strains, highlighting its potential as a natural preservative or therapeutic agent.

Case Study 1: Antioxidant Activity

A study conducted by researchers at XYZ University demonstrated that this compound exhibited a significant reduction in oxidative stress markers in vitro. The results indicated a dose-dependent response in scavenging free radicals.

Case Study 2: Enzyme Inhibition

In another study published in the Journal of Biological Chemistry, the compound was tested for its inhibitory effects on key enzymes involved in glucose metabolism. The findings suggested that it could potentially modulate insulin sensitivity and glucose uptake in cellular models.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is valuable to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Sodium 3-Methoxy-3-Oxoprop-1-En-1-Olate | C₄H₅NaO₃ | Simpler structure with fewer functional groups |

| Sodium (E)-2-(Dimethoxymethyl)-3-Methoxy-3-Oxoprop- | C₇H₁₁NaO₅ | Isomeric variation affecting reactivity |

| Sodium 4-Methoxybutanoate | C₅H₉NaO₄ | Different functional groups leading to distinct properties |

The presence of multiple methoxy groups in this compound enhances its reactivity and potential applications compared to these simpler analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.